molecular formula C18H19IN4O2 B14068285 2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole CAS No. 468741-21-1

2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole

Cat. No.: B14068285
CAS No.: 468741-21-1
M. Wt: 450.3 g/mol
InChI Key: NTYDYGKBAGRVOE-UHFFFAOYSA-N
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Description

2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and is substituted with a pyridine ring, an iodine atom, a methoxy group, a methyl group, and a morpholine ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common approach is to start with the synthesis of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The pyridine ring can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of the pyridine and a halogenated benzimidazole intermediate. The methoxy group can be introduced through methylation reactions, while the iodine atom can be added via iodination reactions. The morpholine ring is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the iodine atom can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential biological activities could be harnessed for therapeutic purposes.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential cellular processes. If it acts as an anticancer agent, it might induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:

    2-(4-chloro-2-methoxy-pyridin-3-yl)-4-methyl-6-morpholin-4-yl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of an iodine atom.

    2-(4-iodo-2-methoxy-pyridin-3-yl)-4-methyl-6-piperidin-4-yl-1H-benzoimidazole: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical properties and biological activities in distinct ways.

Properties

CAS No.

468741-21-1

Molecular Formula

C18H19IN4O2

Molecular Weight

450.3 g/mol

IUPAC Name

4-[2-(4-iodo-2-methoxypyridin-3-yl)-7-methyl-3H-benzimidazol-5-yl]morpholine

InChI

InChI=1S/C18H19IN4O2/c1-11-9-12(23-5-7-25-8-6-23)10-14-16(11)22-17(21-14)15-13(19)3-4-20-18(15)24-2/h3-4,9-10H,5-8H2,1-2H3,(H,21,22)

InChI Key

NTYDYGKBAGRVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CN=C3OC)I)N4CCOCC4

Origin of Product

United States

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